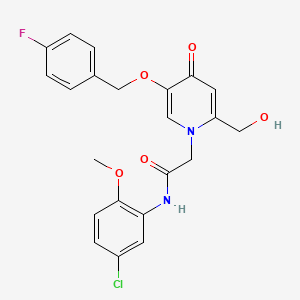
N-(5-chloro-2-methoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20ClFN2O5 and its molecular weight is 446.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-chloro-2-methoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a chloro-substituted methoxyphenyl group, a hydroxymethyl group, and a pyridinone moiety. Its molecular formula is C25H26ClF2N3O3 with a molecular weight of 483.9 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClF2N3O3 |
| Molecular Weight | 483.9 g/mol |
| CAS Number | 1014068-89-3 |
Inhibitory Effects
Research has indicated that this compound exhibits significant inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. In vitro studies have shown that derivatives of similar structures can effectively inhibit ALR2, suggesting that this compound may also possess similar properties .
The proposed mechanism of action involves the binding of the compound to the active site of ALR2, leading to a reduction in the conversion of glucose to sorbitol, thereby alleviating osmotic and oxidative stress associated with diabetes . Additionally, the presence of the hydroxymethyl and pyridinone groups may enhance its interaction with biological macromolecules.
Case Studies
- Diabetic Complications : A study focused on compounds structurally related to this compound demonstrated that these compounds reduced oxidative stress markers in diabetic models. The results indicated a potential for therapeutic use in managing diabetes-related complications .
- Antioxidant Activity : Another investigation highlighted the antioxidant properties of related pyridinone derivatives, which scavenged free radicals effectively. This suggests that this compound may also possess similar protective effects against oxidative damage .
Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
- Inhibition of Aldose Reductase : The compound's structural features contribute to its effectiveness as an ALR2 inhibitor, potentially providing a dual action as both an inhibitor and an antioxidant .
- Selectivity : Research indicates that modifications in the molecular structure can enhance selectivity towards ALR2 over other isoforms like ALR1, which is crucial for minimizing side effects associated with broader inhibition .
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O5/c1-30-20-7-4-15(23)8-18(20)25-22(29)11-26-10-21(19(28)9-17(26)12-27)31-13-14-2-5-16(24)6-3-14/h2-10,27H,11-13H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZWDDDAFMMLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














